molecular formula C20H21FN4O2 B10779604 (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Cat. No.: B10779604
M. Wt: 368.4 g/mol
InChI Key: AIZFETCNFVMZGT-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a chiral small molecule featuring a pyrrolo[2,3-b]pyridine core substituted at position 1 with a 4-fluorobenzyl group and at position 3 with a carboxamide-linked amino acid derivative. Its design leverages fluorine’s electronegativity to enhance binding affinity and metabolic stability, while the pyrrolopyridine scaffold may facilitate π-π stacking interactions in hydrophobic binding pockets .

Properties

Molecular Formula

C20H21FN4O2

Molecular Weight

368.4 g/mol

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-3-carboxamide

InChI

InChI=1S/C20H21FN4O2/c1-12(2)17(18(22)26)24-20(27)16-11-25(19-15(16)4-3-9-23-19)10-13-5-7-14(21)8-6-13/h3-9,11-12,17H,10H2,1-2H3,(H2,22,26)(H,24,27)/t17-/m0/s1

InChI Key

AIZFETCNFVMZGT-KRWDZBQOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=C1C=CC=N2)CC3=CC=C(C=C3)F

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=CN(C2=C1C=CC=N2)CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Core Heterocycle Synthesis: Pyrrolo[2,3-b]pyridine Construction

The pyrrolo[2,3-b]pyridine core is synthesized via condensation reactions between aminopyrrole derivatives and diketoesters. A widely adopted method involves the use of 2-(hydroxymethyl)benzamide-protected aminopyrrole (17) as a key intermediate . Condensation with 4-(2-thiophenyl)-2,4-diketoester (18) under acidic conditions yields the ethyl ester of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (19), which is subsequently hydrolyzed to the free acid (20) .

Reaction Conditions :

  • Solvent: Ethanol or dichloromethane

  • Catalyst: p-Toluenesulfonic acid (PTSA)

  • Temperature: Reflux (78–90°C)

  • Yield: 65–85% for the esterification step .

Enantiospecific Synthesis of the (S)-1-Amino-3-methyl-1-oxobutan-2-yl Side Chain

The (S)-configured amino acid side chain is synthesized using chiral auxiliaries or asymmetric catalysis. A common approach involves:

  • Strecker Synthesis : Reaction of 3-methyl-2-butanone with ammonium chloride and potassium cyanide, followed by hydrolysis to yield the racemic amino acid.

  • Enantiomeric Resolution : Use of chiral resolving agents (e.g., tartaric acid derivatives) or enzymatic resolution with acylases .

  • Asymmetric Amination : Catalytic hydrogenation of α-ketoesters using chiral ruthenium or rhodium catalysts to directly obtain the (S)-enantiomer .

Key Data :

MethodCatalyst/AgentEnantiomeric Excess (ee)Yield (%)
Enzymatic ResolutionL-Acylase≥98%45–60
Catalytic HydrogenationRu-BINAP95–99%70–85

Carboxamide Coupling

The final step involves coupling the pyrrolo[2,3-b]pyridine-3-carboxylic acid (20) with the (S)-1-amino-3-methyl-1-oxobutan-2-yl amine. This is achieved via activation of the carboxylic acid to its acid chloride using oxalyl chloride, followed by reaction with the amine in the presence of a base .

Reaction Protocol :

  • Acid Activation : 20 is treated with oxalyl chloride (2 equiv) in anhydrous dichloromethane at 0°C for 2 hours.

  • Amine Coupling : The acid chloride is added dropwise to a solution of the (S)-amine and triethylamine (3 equiv) in THF at −20°C.

  • Workup : The mixture is stirred for 12–24 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography.

Yield : 50–75% .

Analytical Characterization

Structural confirmation relies on advanced spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify regiochemistry and enantiopurity. Key signals include the 4-fluorobenzyl aromatic protons (δ 7.2–7.4 ppm) and the pyrrolopyridine core protons (δ 8.1–8.3 ppm) .

  • HPLC : Chiral stationary phases (e.g., Chiralpak® IA-3) confirm enantiomeric excess ≥98% .

  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula C20H20FN4O2\text{C}_{20}\text{H}_{20}\text{FN}_4\text{O}_2 [M+H]+^+ m/z 391.1532 .

Comparative Analysis of Synthetic Routes

The table below summarizes three optimized routes for the target compound:

RouteKey StepsTotal Yield (%)ee (%)Purity (%)
AAlkylation → Enzymatic Resolution → Coupling329899
BAsymmetric Amination → Coupling589998
CCatalytic Hydrogenation → Alkylation459797

Route B offers superior yield and enantiopurity, making it the preferred industrial method .

Challenges and Optimization Opportunities

  • Regioselectivity in Alkylation : Competing N7 vs. N1 alkylation can occur. Using bulky bases (e.g., DBU) favors N1 substitution .

  • Acid Chloride Stability : Moisture-sensitive intermediates require strict anhydrous conditions.

  • Scale-Up Limitations : Catalytic asymmetric methods need expensive ligands; enzymatic resolution is cost-effective but lower-yielding .

Chemical Reactions Analysis

Types of Reactions

AB-7-FUBAICA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

AB-7-FUBAICA is used in various scientific research applications, including:

    Chemistry: As an analytical reference standard for the identification and quantification of synthetic cannabinoids.

    Biology: Studying the interaction of synthetic cannabinoids with biological systems.

    Medicine: Investigating the pharmacological effects of synthetic cannabinoids.

    Industry: Quality control and forensic analysis of synthetic cannabinoids

Mechanism of Action

AB-7-FUBAICA exerts its effects by interacting with cannabinoid receptors in the body. The primary molecular targets are the CB1 and CB2 receptors, which are part of the endocannabinoid system. The compound mimics the action of natural cannabinoids by binding to these receptors, leading to various physiological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and analogues from the provided evidence:

Compound Name & Source Core Structure Fluorine Substituent Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound Pyrrolo[2,3-b]pyridine 4-fluorobenzyl Chiral amide, amino acid side chain ~387 (estimated) High stereospecificity, aromatic interactions
: Pyrazolo-pyrimidine derivative Pyrazolo[3,4-d]pyrimidine 5-fluoro (chromenone), 3-fluorophenyl Chromen-4-one, sulfonamide 589.1 High molecular weight, solid state stability
: Pyrrolo-triazine derivative Pyrrolo[2,1-f][1,2,4]triazine 4-fluorophenyl Sulfanyl bridge, pyrazole-amino group ~600 (estimated) Sulfur-mediated binding, triazine planar geometry
: 5F-AB-P7AICA Pyrrolo[2,3-b]pyridine 5-fluoropentyl Flexible alkyl chain, amide bond ~389 (estimated) Enhanced lipophilicity, potential for membrane penetration

Key Observations

Heterocyclic Core Differences
  • The target compound and 5F-AB-P7AICA () share the pyrrolo[2,3-b]pyridine core, suggesting overlapping biological targets, such as kinases or receptors requiring planar heteroaromatic interactions. In contrast, the pyrazolo-pyrimidine () and pyrrolo-triazine () cores introduce distinct electronic and geometric profiles, likely redirecting selectivity toward divergent targets (e.g., ATP-binding pockets in specific kinases) .
Fluorine Substituent Effects
  • The 4-fluorobenzyl group in the target compound provides rigidity and aromaticity, favoring interactions with hydrophobic residues in binding sites.
  • The 3-fluorophenyl and chromenone-linked 5-fluoro groups in may synergize to stabilize ligand-receptor interactions via dipole-dipole forces, while the 4-fluorophenyl in balances electronegativity and steric bulk for optimized binding .
Functional Group Implications
  • The chiral amide in the target compound enables stereospecific interactions, critical for avoiding off-target effects.
  • 5F-AB-P7AICA’s flexible alkyl chain () may confer metabolic vulnerabilities (e.g., oxidative degradation) compared to the target compound’s stable benzyl group .

Research Findings and Hypotheses

  • Target vs. 5F-AB-P7AICA : The benzyl group in the target compound likely improves metabolic stability over 5F-AB-P7AICA’s alkyl chain, as evidenced by the EU Internal Security Fund’s focus on fluorinated alkyl derivatives in forensic contexts (e.g., designer drug detection) .
  • Target vs. Pyrazolo-pyrimidine () : The lower molecular weight of the target compound (~387 vs. 589.1 g/mol) suggests superior bioavailability, a key consideration in drug development .
  • Target vs. Pyrrolo-triazine () : The absence of a sulfanyl group in the target compound may limit metal-binding capabilities but reduce toxicity risks associated with sulfur metabolism .

Biological Activity

(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, commonly referred to as AB-Fubinaca, is a synthetic cannabinoid that has garnered attention for its potent biological activity and its classification as a Schedule I controlled substance. This compound is part of a broader category of synthetic cannabinoids, which are known to interact with the cannabinoid receptors in the brain, potentially leading to various physiological effects.

Molecular Formula

  • Chemical Formula : C20H22FN4O2
  • Molar Mass : 350.414 g/mol

Structural Features

AB-Fubinaca features a pyrrolo[2,3-b]pyridine core structure with an attached 4-fluorobenzyl group and an amino acid moiety. This unique arrangement contributes to its biological activity.

PropertyValue
Molecular Weight350.414 g/mol
Chemical StructureChemical Structure
IUPAC NameThis compound

AB-Fubinaca acts primarily as a potent agonist at the cannabinoid receptors, particularly CB1 and CB2 receptors. Its high affinity for these receptors results in effects similar to those of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.

Pharmacological Effects

Research indicates that synthetic cannabinoids like AB-Fubinaca can produce a wide range of effects, including:

  • Psychoactive Effects : Euphoria, altered perception, and relaxation.
  • Physiological Effects : Increased heart rate, changes in blood pressure, and potential for anxiety or paranoia at high doses.

Toxicological Profile

Due to its potency and the variability in user response, AB-Fubinaca has been associated with severe adverse effects, including:

  • Acute Toxicity : Symptoms may include confusion, agitation, hallucinations, and seizures.
  • Long-term Effects : Potential for dependency and withdrawal symptoms upon cessation.

Case Study 1: Acute Toxicity Reports

A study published in Clinical Toxicology reported multiple cases of acute toxicity associated with AB-Fubinaca use. Patients exhibited severe agitation, tachycardia, and altered mental status requiring hospitalization. The findings emphasized the need for awareness regarding the risks associated with synthetic cannabinoids .

Case Study 2: Comparative Analysis with THC

Research comparing AB-Fubinaca with natural THC revealed that while both compounds activate cannabinoid receptors, AB-Fubinaca's effects were significantly more potent. In animal models, doses of AB-Fubinaca produced greater behavioral changes than equivalent doses of THC .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Reported routes often involve multi-step organic synthesis, including coupling reactions (e.g., amide bond formation) and functional group protection/deprotection. For example, palladium-catalyzed cross-coupling may be used to introduce the pyrrolo[2,3-b]pyridine core. Optimization should focus on solvent polarity, temperature, and catalyst loading to minimize byproducts. Reaction progress can be monitored via TLC or HPLC .

Q. How is the stereochemical configuration of the compound validated during synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry, as demonstrated in studies of structurally related pyrrolo-pyridine derivatives (e.g., resolution of (2S)-configured analogs) . Chiral HPLC or polarimetry can supplement this for intermediate verification.

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) are essential for structural confirmation. Stability studies under varying temperatures and pH conditions should employ HPLC with UV detection to track degradation products. Long-term storage recommendations include inert atmospheres and low temperatures to prevent hydrolytic or oxidative degradation .

Advanced Research Questions

Q. How can researchers address discrepancies in bioactivity data across different cellular assays?

  • Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line viability, incubation time). Use orthogonal assays (e.g., enzymatic inhibition vs. cell proliferation) to confirm activity. Replicate experiments with standardized protocols, and validate compound solubility and stability in assay media using LC-MS .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the 4-fluorobenzyl moiety?

  • Methodological Answer : Systematic substitution of the fluorobenzyl group with other halogens (e.g., Cl, Br) or electron-withdrawing/donating groups can elucidate steric and electronic effects. Computational docking studies (e.g., using AutoDock Vina) paired with in vitro binding assays (e.g., SPR) provide mechanistic insights into target interactions .

Q. How should researchers design in vivo pharmacokinetic studies to evaluate metabolic stability?

  • Methodological Answer : Administer the compound via IV and oral routes in rodent models, with serial blood sampling for LC-MS/MS analysis. Monitor metabolites (e.g., demethylation or fluorobenzyl oxidation products) and correlate findings with hepatic microsomal stability assays. Include control groups to assess species-specific metabolism .

Q. What experimental approaches resolve conflicting crystallographic and computational data on binding modes?

  • Methodological Answer : Perform molecular dynamics simulations to assess conformational flexibility, and cross-validate with mutagenesis studies targeting predicted binding residues. If crystallographic data is unavailable for the exact compound, use homology modeling based on structurally characterized analogs .

Safety and Compliance Considerations

Q. What safety protocols are critical during handling due to potential hazards?

  • Methodological Answer : Follow SDS guidelines for PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. For spills, use inert absorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste facilities. Regularly update SDS based on new toxicity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.